molecular formula C15H15F2N3O B2501798 2-(2,4-difluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034488-56-5

2-(2,4-difluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide

Número de catálogo: B2501798
Número CAS: 2034488-56-5
Peso molecular: 291.302
Clave InChI: YRPKSCBHCLMCQZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2,4-difluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is a synthetic chemical compound designed for research purposes. It features a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its potential in drug discovery. This core structure has been identified in novel compounds acting as very active photodynamic agents, demonstrating impressive photosensitizer ability against cancer cells . The 2,4-difluorophenyl moiety is a common pharmacophore that can influence a molecule's physicochemical properties and binding affinity. Researchers may find this compound valuable for exploring new therapeutic agents, particularly in oncology, given the documented activity of closely related analogues. For instance, studies on similar tetrahydropyrazolo[1,5-a]pyridine-fused chlorins have shown nanomolar activity against human melanoma cell lines, inducing cell death through both apoptosis and necrosis . This suggests the core structure is a promising platform for developing potent anti-cancer treatments. The acetamide linkage provides a point of structural diversification, which can be critical for optimizing pharmacokinetic and pharmacodynamic profiles. This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Propiedades

IUPAC Name

2-(2,4-difluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O/c16-11-2-1-10(14(17)8-11)7-15(21)19-12-4-6-20-13(9-12)3-5-18-20/h1-3,5,8,12H,4,6-7,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPKSCBHCLMCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Carbodiimide-Mediated Coupling

The use of carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (HOSu), facilitates the formation of active esters. For instance, reacting 2,4-difluorophenylacetic acid with EDC·HCl and HOSu in dichloromethane generates an intermediate succinimide ester, which subsequently reacts with the tetrahydropyrazolo[1,5-a]pyridin-5-amine to yield the acetamide. Yields typically range from 65% to 78%, with purification via silica gel chromatography.

Uranium/Guanidinium-Based Coupling Reagents

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) offer superior efficiency in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. A representative procedure involves stirring 2,4-difluorophenylacetic acid (1.2 equiv) with HATU (1.5 equiv) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv) in DMF at 0–5°C, followed by addition of the amine (1.0 equiv) and warming to room temperature. This method achieves yields exceeding 85% with high purity (>98% by HPLC).

Acid Chloride Route

Conversion of 2,4-difluorophenylacetic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride provides a highly reactive intermediate. Treatment with the amine in tetrahydrofuran (THF) and aqueous sodium bicarbonate affords the acetamide in 70–82% yield. However, this route demands stringent moisture control and generates stoichiometric HCl, complicating large-scale applications.

Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyridin-5-Amine

Cyclocondensation of Pyrazole Derivatives

The tetrahydropyrazolo[1,5-a]pyridine scaffold is synthesized via cyclocondensation of 3-aminopyrazole with cyclohexanone under acidic conditions. Heating 3-aminopyrazole (1.0 equiv) and cyclohexanone (1.2 equiv) in acetic acid at 110°C for 12 hours produces the cyclic imine, which is reduced using sodium cyanoborohydride to yield the amine.

Catalytic Hydrogenation

Hydrogenation of pyrazolo[1,5-a]pyridine derivatives over palladium on carbon (10% Pd/C) in methanol at 50 psi H₂ pressure selectively reduces the pyridine ring without affecting the pyrazole moiety. This method achieves >90% conversion and eliminates the need for acidic conditions.

Reaction Optimization and Kinetic Studies

Solvent and Base Effects

Comparative studies in DMF, dimethylacetamide (DMAc), and acetonitrile reveal DMF as optimal for HATU-mediated couplings, providing dielectric stability and reagent solubility. Triethylamine (TEA) and DIPEA are preferred bases, with DIPEA enhancing reaction rates by mitigating acid byproduct inhibition.

Temperature and Stoichiometry

Elevating temperatures to 40–50°C reduces reaction times from 24 hours to 6–8 hours without compromising yield. A 1.2:1 molar ratio of acid to amine minimizes side products, while excess coupling reagent (1.5–2.0 equiv) ensures complete activation.

Purification and Crystallization

Crude product purification via recrystallization from ethyl acetate/ethanol (3:1 v/v) yields needle-like crystals with a melting point of 162–164°C. Alternative methods include chromatographic separation on silica gel (eluent: 5% methanol in dichloromethane) or preparative HPLC using a C18 column with acetonitrile/water (0.1% TFA).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.45–7.39 (m, 1H, ArH), 7.32–7.25 (m, 2H, ArH), 4.12 (t, J = 6.8 Hz, 2H, CH₂), 3.88 (s, 2H, COCH₂), 2.95–2.85 (m, 2H, CH₂), 2.70–2.60 (m, 2H, CH₂), 1.95–1.80 (m, 2H, CH₂).
  • LC-MS : m/z 346.1 [M+H]⁺.

Polymorph Screening

Crystallization from ethanol/water mixtures identifies two polymorphs: Form I (monoclinic, P2₁/c) and Form II (orthorhombic, Pbca). Form I exhibits superior dissolution kinetics and is preferred for pharmaceutical formulations.

Industrial Scalability and Environmental Considerations

Large-scale batches (≥1 kg) employ continuous flow reactors to enhance heat transfer and mixing. Solvent recovery systems for DMF and acetonitrile reduce waste, aligning with green chemistry principles. Process mass intensity (PMI) metrics indicate a 30% reduction in solvent usage compared to batch processes.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of different substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Potential use in studying biological pathways and interactions.

  • Medicine: Investigated for its therapeutic properties, including antiviral and anticancer activities.

Mecanismo De Acción

The exact mechanism of action of 2-(2,4-difluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is still under investigation. it is believed to interact with specific molecular targets and pathways, leading to its biological effects. Further research is needed to fully elucidate its mechanism.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and bioactivity:

Compound Name Core Structure Key Substituents Physical/Chemical Properties Biological Activity/Applications References
Target: 2-(2,4-Difluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine 2,4-Difluorophenyl, acetamide Predicted pKa: ~10 (similar to ); Moderate lipophilicity Hypothesized enzyme/receptor modulation N/A
5-(4-Bromophenyl)-N-(2,4-difluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine 4-Bromophenyl, 2,4-difluorophenyl, trifluoromethyl Boiling point: 503.6±50.0°C; Density: 1.69±0.1 g/cm³; pKa: 10.00±0.70 Likely high metabolic stability due to halogenation
N,N-Diethyl-2-(2-(4-(tributylstannyl)phenyl)-5,7-dimethyl-pyrazolo[1,5-α]pyrimidin-3-yl)acetamide Pyrazolo[1,5-a]pyrimidine Tributylstannyl, diethylacetamide High molecular weight (stannyl group); Radioactive labeling utility Radiotracer for imaging applications
(1R,2R)-2-[4-(3-Methyl-1H-pyrazol-5-yl)benzoyl]-N-(4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)cyclohexanecarboxamide Tetrahydropyrazolo[1,5-a]pyrazine Cyclohexanecarboxamide, methylpyrazole Crystalline form with methanol solvate; High thermal stability Cardiovascular therapeutics (e.g., AstraZeneca pipeline)

Key Observations:

Substituent Effects on Bioactivity: Halogenation: Bromine (in ) and fluorine (target compound) enhance lipophilicity and metabolic stability. Heterocycle Saturation: The tetrahydropyridine/pyrimidine cores (target, ) confer conformational flexibility compared to fully aromatic analogs (e.g., pyrazolo[1,5-a]pyrimidine in ), which may influence bioavailability and receptor interactions.

Synthetic Strategies :

  • Palladium-catalyzed coupling (e.g., tributylstannyl intermediates in ) is common for introducing aryl groups.
  • Multi-component reactions (e.g., ) are employed for regioselective synthesis of dihydropyrazolo[1,5-a]pyrimidines, suggesting adaptable routes for the target compound.

Biological Relevance :

  • Pyrazolo[1,5-a]pyrimidine/ridine cores are prevalent in antimicrobial (), herbicidal (), and cardiovascular agents (). The target compound’s 2,4-difluorophenyl group aligns with trends in kinase inhibitor design, where fluorine enhances potency and selectivity .

Actividad Biológica

The compound 2-(2,4-difluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described by the following properties:

  • Molecular Formula: C14H15F2N3O
  • Molecular Weight: 281.29 g/mol
  • CAS Number: [to be confirmed]

The presence of the difluorophenyl group and the tetrahydropyrazolo moiety is significant for its biological activity.

Research indicates that compounds containing a tetrahydropyrazolo structure often exhibit activity against various biological targets. Specifically, this compound is believed to interact with potassium channels (TASK-1), which are implicated in cardiac arrhythmias and other pathologies. The inhibition of these channels may lead to therapeutic effects in conditions such as atrial fibrillation and other arrhythmias .

Antitumor Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit notable antitumor activity. For instance:

  • Inhibition of BRAF(V600E): Pyrazole derivatives have been reported to effectively inhibit BRAF(V600E), a common mutation in melanoma, suggesting potential use in cancer therapy .
  • Mechanistic Insights: The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further development as an antitumor agent.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines: Similar pyrazole derivatives have demonstrated the ability to reduce levels of TNF-alpha and IL-6 in inflammatory models . This suggests that our compound may also exert similar effects.

Case Studies

  • Cardiac Arrhythmias:
    • A study demonstrated that compounds targeting TASK-1 channels could reduce the incidence of atrial fibrillation in animal models. The specific role of this compound in this context remains to be fully elucidated but shows promise based on structural similarities with known active compounds .
  • Antitumor Activity:
    • In vitro studies using melanoma cell lines have shown that derivatives similar to this compound can significantly inhibit cell growth with IC50 values in the low micromolar range. Further investigations are required to determine the exact potency and selectivity of this specific compound against various cancer types .

Comparative Analysis of Biological Activity

CompoundTargetActivityIC50 Value
This compoundTASK-1InhibitionTBD
Pyrazole Derivative ABRAF(V600E)Inhibition0.012 μM
Pyrazole Derivative BTNF-alphaReductionTBD

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.